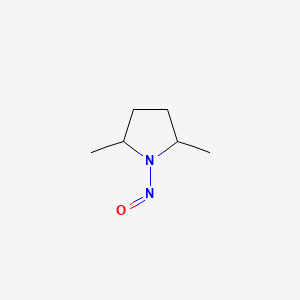
4-nitrosopiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrosopiperazin-2-one, also known as 4-NP or N-Piperazinyl-4-nitrosobenzene-1,2-dicarbonitrile, is a synthetic organic compound belonging to the nitrosoureas family of compounds. It has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. 4-NP has also been investigated for its potential applications in cancer treatment, as a potential insecticide, and as a potential herbicide.
Aplicaciones Científicas De Investigación
4-Nitrosopiperazin-2-one has been studied extensively in the field of scientific research. It has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 4-nitrosopiperazin-2-one has been investigated for its potential applications in cancer treatment, as a potential insecticide, and as a potential herbicide.
Mecanismo De Acción
4-Nitrosopiperazin-2-one is believed to act on cells by inducing oxidative stress and inhibiting the activity of certain enzymes. Specifically, 4-nitrosopiperazin-2-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. In addition, 4-nitrosopiperazin-2-one has been shown to induce the expression of certain genes involved in the regulation of apoptosis, or programmed cell death.
Biochemical and Physiological Effects
4-Nitrosopiperazin-2-one has been studied for its potential biochemical and physiological effects. In laboratory studies, 4-nitrosopiperazin-2-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. In addition, 4-nitrosopiperazin-2-one has been shown to induce the expression of certain genes involved in the regulation of apoptosis, or programmed cell death. In animal studies, 4-nitrosopiperazin-2-one has been shown to reduce inflammation and to have anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Nitrosopiperazin-2-one is a useful compound for laboratory experiments due to its relatively low cost and easy availability. Additionally, 4-nitrosopiperazin-2-one is relatively stable and can be stored for long periods of time. However, 4-nitrosopiperazin-2-one is highly toxic and should be handled with caution. In addition, the reaction conditions for the synthesis of 4-nitrosopiperazin-2-one can be difficult to control, and the reaction can be slow and incomplete.
Direcciones Futuras
There are a number of potential future directions for 4-nitrosopiperazin-2-one. One potential direction is the further investigation of its potential applications in cancer treatment. Additionally, 4-nitrosopiperazin-2-one could be further investigated for its potential applications in insect and herbicide control. Furthermore, 4-nitrosopiperazin-2-one could be further studied for its potential effects on the expression of certain genes involved in the regulation of apoptosis. Finally, 4-nitrosopiperazin-2-one could be further investigated for its potential effects on inflammation and other biochemical and physiological processes.
Métodos De Síntesis
4-Nitrosopiperazin-2-one is generally synthesized through a two-step reaction. In the first step, 4-nitrosobenzoic acid is reacted with piperazine in an aqueous solution. The resulting product is then reacted with anhydrous sodium carbonate to form 4-nitrosopiperazin-2-one. The reaction is carried out at a temperature of 80-90°C and is typically complete within 1-2 hours.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-nitrosopiperazin-2-one involves the nitrosation of piperazine-2,5-dione using sodium nitrite in the presence of an acid catalyst.", "Starting Materials": [ "Piperazine-2,5-dione", "Sodium nitrite", "Acid catalyst" ], "Reaction": [ "Dissolve piperazine-2,5-dione in a suitable solvent such as acetic acid or ethanol.", "Add sodium nitrite and acid catalyst to the solution.", "Stir the mixture at a suitable temperature, typically between 0-10°C.", "After completion of the reaction, isolate the product by filtration or extraction.", "Purify the product by recrystallization or chromatography." ] } | |
Número CAS |
18907-82-9 |
Nombre del producto |
4-nitrosopiperazin-2-one |
Fórmula molecular |
C4H7N3O2 |
Peso molecular |
129.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




